![molecular formula C9H14N2S B13248490 (Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)
(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a compound that features a cyclopropylmethyl group attached to a thiazole ring, which is further connected to an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.
Introduction of the Ethylamine Group: The ethylamine group can be attached through reductive amination, where the thiazole intermediate is reacted with an aldehyde or ketone followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropylmethyl group, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, cyclopropylmethyl alcohols.
Substitution: Functionalized thiazole derivatives.
科学的研究の応用
(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of (Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities, respectively.
Cyclopropylmethyl Compounds: Compounds with cyclopropylmethyl groups, such as cyclopropylmethylamine, are known for their stability and unique reactivity.
Uniqueness: (Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to the combination of the cyclopropylmethyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic agents.
特性
分子式 |
C9H14N2S |
|---|---|
分子量 |
182.29 g/mol |
IUPAC名 |
N-(cyclopropylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2S/c1-7(9-10-4-5-12-9)11-6-8-2-3-8/h4-5,7-8,11H,2-3,6H2,1H3 |
InChIキー |
AACAWYHGMQIRGL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CS1)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(4-Ethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13248408.png)


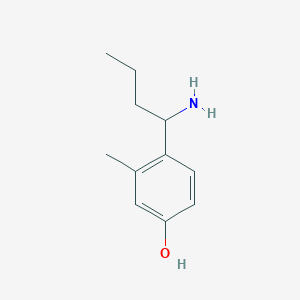
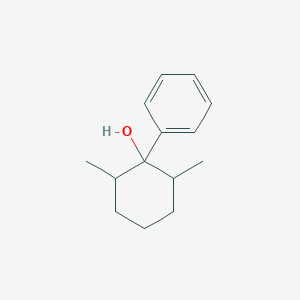
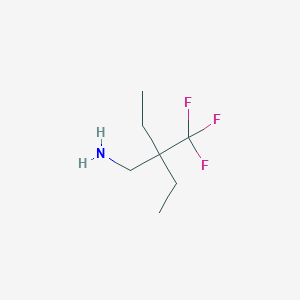

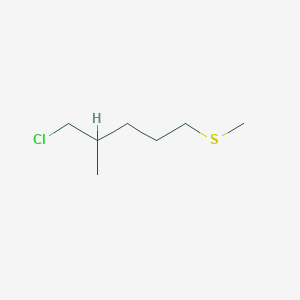

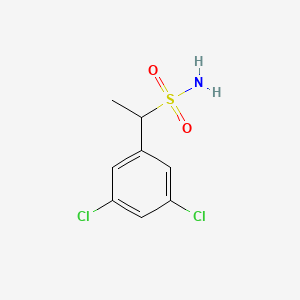
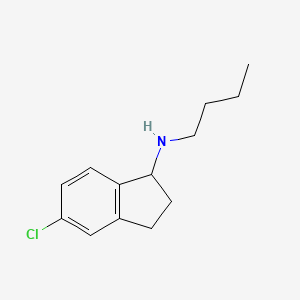
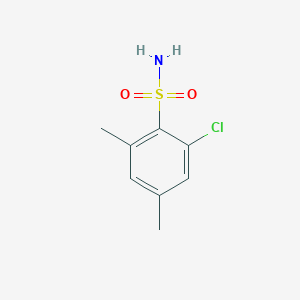

![8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13248482.png)
